

A Technical Guide to the Aldehyde Group Reactivity of 2-Methyl-6-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzaldehyde

Cat. No.: B011629

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This technical guide provides an in-depth exploration of the chemical reactivity of the aldehyde group in **2-Methyl-6-nitrobenzaldehyde**. This compound is a valuable intermediate in organic synthesis, particularly for the construction of complex heterocyclic scaffolds relevant to medicinal chemistry. Its unique substitution pattern, featuring both a sterically demanding methyl group and a strongly electron-withdrawing nitro group ortho to the aldehyde, imparts a distinct reactivity profile that is crucial for synthetic planning and execution.

Core Reactivity Principles

The reactivity of the aldehyde group in **2-Methyl-6-nitrobenzaldehyde** is primarily governed by a combination of electronic and steric effects. The potent electron-withdrawing nature of the adjacent nitro group significantly enhances the electrophilicity of the carbonyl carbon. This makes the aldehyde highly susceptible to nucleophilic attack, a key feature exploited in various condensation reactions.^[1]

Conversely, the presence of two ortho substituents, the methyl and nitro groups, creates significant steric hindrance around the aldehyde functionality. This steric crowding can modulate the accessibility of the carbonyl carbon to incoming nucleophiles, potentially influencing reaction rates and stereochemical outcomes. This phenomenon, often termed the "ortho-effect," is a critical consideration in the synthetic application of this molecule.

Spectroscopic and Physicochemical Data

While comprehensive spectral data for **2-Methyl-6-nitrobenzaldehyde** is available across various databases, a consolidated summary is presented below for reference. For comparative purposes, ¹H and ¹³C NMR data for the closely related 2-methylbenzaldehyde are also included.

Table 1: Physicochemical Properties of **2-Methyl-6-nitrobenzaldehyde**

Property	Value	Source
Molecular Formula	C8H7NO3	--INVALID-LINK--
Molecular Weight	165.15 g/mol	--INVALID-LINK--
CAS Number	107096-52-6	--INVALID-LINK--

Table 2: Spectroscopic Data

Data Type	2-Methyl-6-nitrobenzaldehyde	2-methylbenzaldehyde (for comparison)
¹ H NMR (400 MHz, DMSO-d ₆) δ (ppm)	Data available in spectral databases.	10.19 (s, 1H), 7.82 (d, J = 7.6 Hz, 1H), 7.56 (t, J = 7.5 Hz, 1H), 7.41 (t, J = 7.5 Hz, 1H), 7.34 (d, J = 7.5 Hz, 1H), 2.61 (s, 3H)[2]
¹³ C NMR (101 MHz, DMSO-d ₆) δ (ppm)	Data available in spectral databases.	193.3, 140.1, 133.9, 133.8, 131.7, 131.3, 126.4, 19.0[2]
IR Spectroscopy	Data available in spectral databases.	Not available
Mass Spectrometry (GC-MS)	Data available in spectral databases.	Not available

Key Reactions and Experimental Protocols

The activated aldehyde group of **2-Methyl-6-nitrobenzaldehyde** readily participates in a variety of chemical transformations. Below are representative protocols for two key reaction types: oxime formation and Knoevenagel condensation.

Oxime Formation

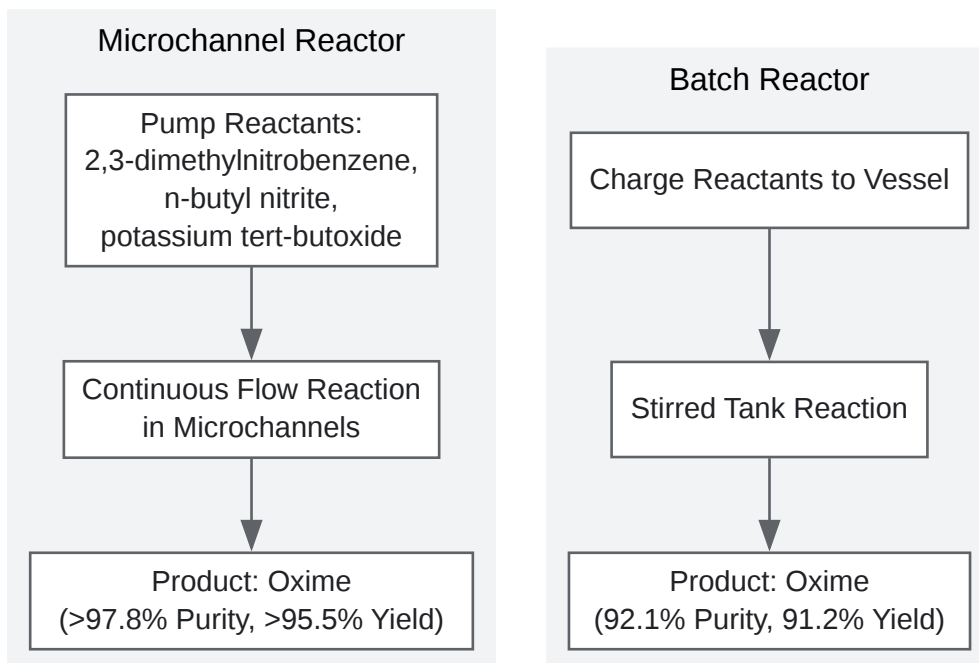
The formation of an oxime from **2-Methyl-6-nitrobenzaldehyde** is a notable reaction, with recent advancements demonstrating highly efficient synthesis using continuous microchannel reactors. This transformation is significant as oximes are versatile functional groups in organic synthesis and medicinal chemistry.

Table 3: Quantitative Data for the Synthesis of **2-Methyl-6-nitrobenzaldehyde** Oxime

Parameter	Continuous Microchannel Reactor	Batch Reactor (Comparative)
Starting Materials	2,3-dimethylnitrobenzene, n-butyl nitrite, potassium tert-butoxide	2,3-dimethylnitrobenzene, n-butyl nitrite, potassium tert-butoxide
Purity	>97.8%	92.1%
Yield	>95.5%	91.2%

Data sourced from a patent for the synthesis of the corresponding oxime.

Workflow for Oxime Synthesis



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Caption: Comparative workflow of oxime synthesis.

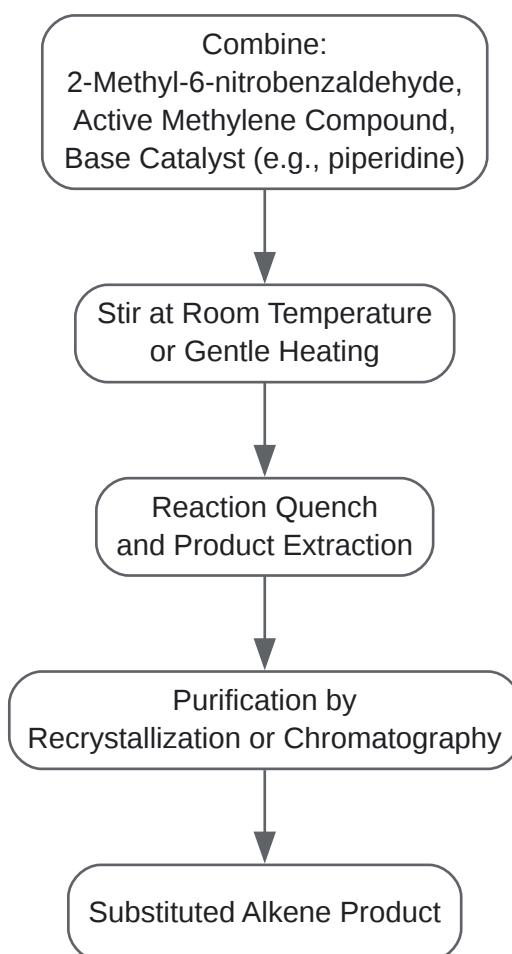
Experimental Protocol: Oxime Synthesis (Conceptual)

- **Continuous Flow Synthesis:** A solution of 2,3-dimethylnitrobenzene, n-butyl nitrite, and potassium tert-butoxide in a suitable solvent system is pumped through a microchannel reactor at a controlled flow rate and temperature. The product stream is collected, and the solvent is removed under reduced pressure to yield the oxime.
- **Batch Synthesis:** To a stirred solution of 2,3-dimethylnitrobenzene and potassium tert-butoxide in an appropriate solvent, n-butyl nitrite is added dropwise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted, dried, and purified by recrystallization or chromatography.

Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that leverages the enhanced electrophilicity of the aldehyde in **2-Methyl-6-nitrobenzaldehyde**. This reaction is instrumental in the synthesis of various substituted alkenes, which are precursors to a wide range of biologically active molecules.

General Knoevenagel Condensation Workflow



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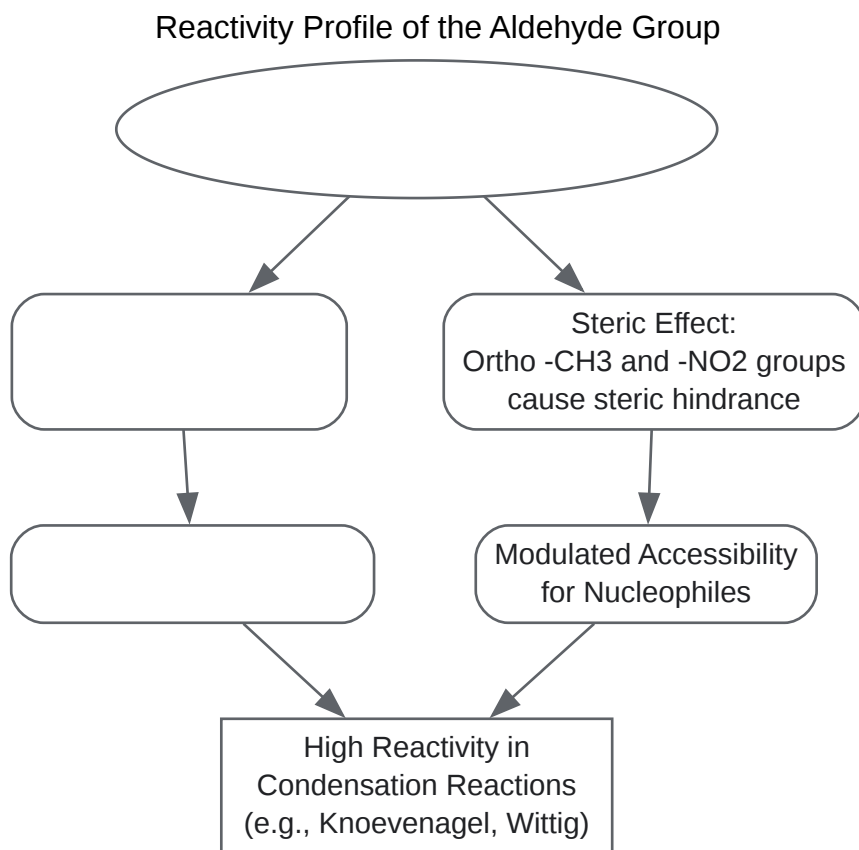
Caption: Knoevenagel condensation experimental workflow.

Experimental Protocol: Knoevenagel Condensation with Malononitrile (Adapted)

- To a solution of **2-Methyl-6-nitrobenzaldehyde** (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL), a catalytic amount of a weak base such as piperidine or ammonium acetate is added.
- The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. For less reactive substrates, gentle heating or microwave irradiation (e.g., 60°C for 30 minutes) can be employed to facilitate the reaction.
- Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
- The crude product is washed with cold water or a suitable solvent to remove any unreacted starting materials and catalyst.
- Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol, or a mixture of hexane and dichloromethane) to yield the pure benzylidenemalononitrile derivative.

Logical Relationships in Reactivity

The interplay of electronic and steric effects dictates the reactivity of the aldehyde group in **2-Methyl-6-nitrobenzaldehyde**, leading to a preference for certain reaction pathways.



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References

- 1. 2-Methyl-6-nitrobenzaldehyde | 107096-52-6 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
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